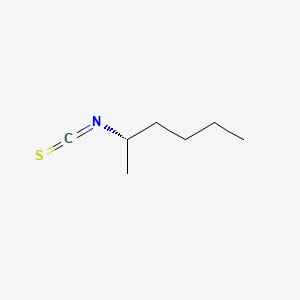

(S)-(+)-2-Hexyl isothiocyanate

Descripción general

Descripción

-(S)-(+)-2-Hexyl isothiocyanate (HITC) is a naturally occurring organic compound found in cruciferous vegetables, such as cabbage, broccoli, and kale. HITC has been extensively studied for its potential health benefits, including anti-cancer, anti-inflammatory, and anti-microbial properties. It is also known to have a variety of biochemical and physiological effects that have been the subject of much research in recent years. In

Aplicaciones Científicas De Investigación

Anticancer Properties

Isothiocyanates, including (S)-(+)-2-Hexyl isothiocyanate, have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth. Research suggests that these compounds can modulate various molecular targets involved in cancer cell proliferation, survival, invasion, angiogenesis, and metastasis .

Anti-Inflammatory Effects

The anti-inflammatory effects of isothiocyanates are well-documented. They can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are implicated in the inflammatory process. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Isothiocyanates have shown promise in neuroprotection, particularly in diseases characterized by oxidative stress and inflammation, such as Alzheimer’s and Parkinson’s disease. Their ability to cross the blood-brain barrier allows them to exert antioxidant effects within the central nervous system .

Antioxidant Activity

These compounds act as indirect antioxidants. They can activate the Nrf2 pathway, leading to the induction of phase II detoxifying enzymes and enhancing the cellular antioxidant capacity. This helps in reducing oxidative stress and protecting cells from damage caused by free radicals .

Antimicrobial Activity

(S)-(+)-2-Hexyl isothiocyanate exhibits antimicrobial activity against a variety of pathogens, including bacteria and fungi. This property is attributed to its ability to interfere with microbial membrane integrity and function, making it a potential natural preservative in food and pharmaceutical products .

Food Industry Applications

Due to their antimicrobial properties, isothiocyanates are used in food packaging films to improve the shelf life of foodstuffs. They are recognized as Generally Recognized As Safe (GRAS) and can be added to foods as preservatives. Additionally, they can activate lactoperoxidases (LPO) for extending the shelf life of dairy products .

Extraction and Stability

The extraction of isothiocyanates is challenging due to their high volatility and heat sensitivity. Various innovative technologies are being explored to improve the extraction efficiency and stability of these compounds, which is crucial for their application in pharmacological and food industries .

Taste Perception

Isothiocyanates contribute to the spicy and bitter taste of cruciferous vegetables. Understanding their impact on taste perception is important for the food industry, as it affects consumer acceptance of products containing these compounds .

Mecanismo De Acción

Target of Action

Isothiocyanates, including (S)-(+)-2-Hexyl isothiocyanate, govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including tumorigenesis, apoptosis, cell cycle regulation, and metastasis .

Mode of Action

The isothiocyanate moiety (−N=C=S), a functional group formed by substituting the oxygen in the isocyanate group with sulfur, forms hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction leads to various changes in the cellular environment, contributing to the compound’s antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Pathways

Upon tissue disruption, enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . The isothiocyanate can then react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds . These compounds can affect various biochemical pathways, leading to downstream effects such as the modulation of cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Pharmacokinetics

Isothiocyanates are absorbed in the gastrointestinal tract, particularly in the cecum and colon, after the intestinal microbiota processing . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of isothiocyanates.

Result of Action

The molecular and cellular effects of isothiocyanates’ action include the inhibition of carcinogenic activation and induction of antioxidants , suppression of pro-inflammatory and cell proliferative signals , induction of cell cycle arrest and apoptosis , and inhibition of angiogenic and invasive signals related to metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the enzyme myrosinase in plants and the microflora in the gastrointestinal tract are responsible for the release of isothiocyanates from glucosinolates after physical damage to cruciferous vegetables (harvesting, cutting, or chewing) and after dietary ingestion, respectively . Therefore, the dietary and gut microbiota environment plays a significant role in the action of isothiocyanates.

Propiedades

IUPAC Name |

(2S)-2-isothiocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZWLZBNDSJSQF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426869 | |

| Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Hexyl isothiocyanate | |

CAS RN |

737000-96-3 | |

| Record name | (2S)-2-Isothiocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

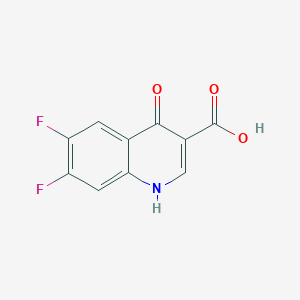

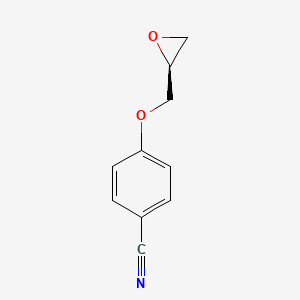

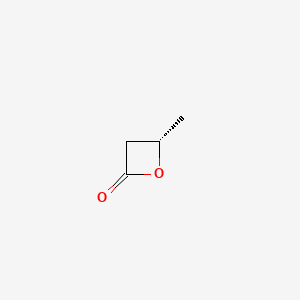

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

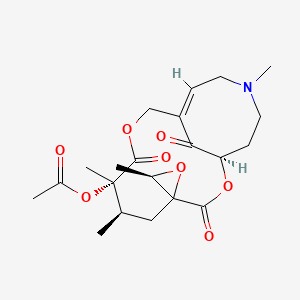

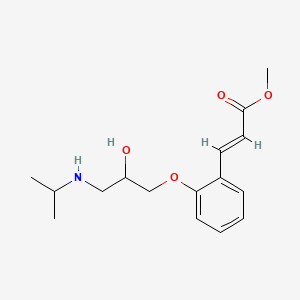

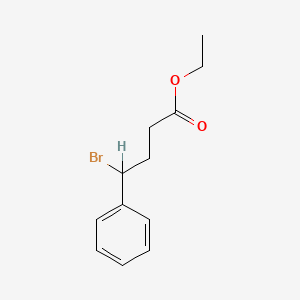

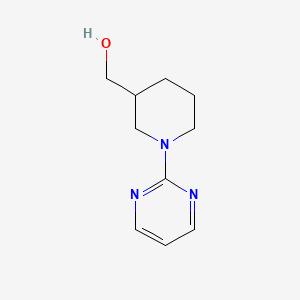

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)

![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)

![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)